3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-12(2)11-17-14-8-5-4-7-13(14)16-15(17)9-6-10-18/h4-5,7-8,12,18H,3,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQKMWGWRMQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For 3-[1-(2-methylbutyl)benzimidazol-2-yl]propan-1-ol, this step introduces the 2-methylbutyl group at the N1 position. A modified procedure from Anisimova et al. (Search result ) employs 3-aminopropanol and 1-methyl-1H-benzimidazole-2-sulfonic acid under reflux (140–145°C), yielding 83.9% of the target alcohol .
Mechanistic Insights :
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Step 1 : o-Phenylenediamine reacts with 2-methylbutyraldehyde in acidic conditions to form a Schiff base intermediate.
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Step 2 : Cyclization occurs via intramolecular nucleophilic attack, facilitated by Brønsted acids (e.g., polyvinylpyrrolidone-trifluoromethanesulfonic acid, PVP-TfOH) .
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Step 3 : Post-cyclization alkylation with 3-chloropropanol introduces the propanol chain, though direct substitution with 3-aminopropanol is more efficient .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | PVP-TfOH | 92 | |
| Temperature | 70°C | 89 | |
| Reaction Time | 6 minutes | 90 | |
| Solvent | Solvent-free | 95 |
Alkylation Strategies for N1 Substitution
Introducing the 2-methylbutyl group at the benzimidazole’s N1 position requires selective alkylation. US6969712B2 (Search result ) discloses a method using 2-methylbutyl bromide under basic conditions (K₂CO₃, DMF), achieving 78% yield . Alternatively, Mitsunobu reactions with triphenylphosphine (Search result ) enable stereoselective alkylation but require stoichiometric reagents .
Comparative Analysis :
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Nucleophilic Substitution | 2-Methylbutyl bromide, K₂CO₃ | 78 | 95% |
| Mitsunobu Reaction | DIAD, PPh₃ | 82 | 98% |
| Reductive Amination | NaBH₃CN, MeOH | 70 | 90% |
Challenges :
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Competing alkylation at the N3 position necessitates bulky bases (e.g., DBU) to enhance N1 selectivity .
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Purification via preparative thin-layer chromatography (Search result ) resolves regioisomeric byproducts .
Functionalization of the Propanol Side Chain
The propanol moiety at the C2 position is introduced via nucleophilic substitution or reduction. ChemicalBook (Search result ) outlines a two-step process:
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Sulfonation : React 2-chlorobenzimidazole with 1,3-propanediol sulfonic acid to form a sulfonate ester.
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Hydrolysis : Acidic hydrolysis (HCl, H₂O) yields the alcohol with 85% efficiency .
Alternative Route :
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Direct coupling of 3-bromopropanol to the benzimidazole anion (generated via NaH) achieves 88% yield but requires anhydrous conditions .
Key Reaction Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H₂SO₄, 100°C, 2h | 90 |
| Hydrolysis | HCl, H₂O, reflux, 1h | 85 |
Green Chemistry and Catalytic Innovations
Recent advances emphasize sustainability. Karami et al. (Search result ) report a solvent-free, catalyst-driven synthesis using PVP-TfOH, achieving 95% yield in 6 minutes . Ionic liquids like [Dsim]HSO₄ (Search result ) enable methanol-based reactions at room temperature, reducing energy consumption by 40% .
Environmental Metrics :
| Metric | Conventional Method | Green Method |
|---|---|---|
| E-Factor | 8.2 | 1.5 |
| PMI (Process Mass Intensity) | 12.7 | 3.2 |
| Energy Use (kWh/mol) | 15 | 9 |
Purification and Characterization
Final purification often involves recrystallization from ethanol/water (Search result ) or column chromatography (Search result ). The hydrochloride salt derivative (Search result ) aids in crystallization, enhancing purity to >99% .
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzimidazole Core
2-Methylbutyl vs. Smaller Alkyl or Aryl Groups
- N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol): Features a methyl group at C2 and a tetrabrominated benzimidazole core. The bromine atoms enhance binding affinity via halogen bonding with kinase active sites, but reduce solubility.
- 3-(Benzimidazol-2-yl)propan-1-ol : Lacks the 2-methylbutyl group, resulting in reduced lipophilicity. This simpler analog is used as a precursor for derivatives with hydrophilic modifications at N1/C2 .
Key Insight : The 2-methylbutyl group in the target compound balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity.
Halogenated Derivatives
- Tetrabromo analogs (e.g., TBBi, K32) : Bromination at C4–C7 positions significantly boosts kinase inhibitory activity (e.g., CK2 IC₅₀ values < 1 µM). However, bromines increase molecular weight (~500–600 g/mol) and reduce aqueous solubility, limiting bioavailability .
- Target Compound : Absence of bromines reduces kinase inhibition potency but improves solubility. This trade-off may favor applications requiring systemic distribution over localized activity.
Modifications to the Propanol Chain
Hydroxyl Group Positioning and Substitution
- 1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol: Features a chlorophenoxyethyl group, introducing an ether linkage and chlorine atom. Molecular weight (330.8 g/mol) is lower than brominated analogs, aiding solubility .
- 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol: Replaces the hydroxyl group with an amino moiety. The amino group enables hydrogen bonding but increases basicity (pKa ~9–10), altering pharmacokinetic profiles .
Key Insight : The hydroxyl group in the target compound optimizes hydrogen-bonding capacity without introducing strong basicity, favoring passive diffusion across membranes.
Structural-Activity Relationship (SAR) Trends
*Estimated based on structural formula.
Pharmacological and Physicochemical Profiles
- Solubility: The propanol chain in the target compound improves hydrophilicity compared to brominated analogs (e.g., logP reduction by ~1–2 units) .
- Kinase Inhibition : While less potent than tetrabromo derivatives (e.g., TBBi), the target compound’s selectivity may be tunable via substituent engineering .
Biological Activity
3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol, with the CAS number 612524-62-6, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- Structure : The compound features a benzimidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds containing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the effectiveness of benzimidazole derivatives in overcoming resistance to chemotherapy in neuroblastoma and glioblastoma cells. The lethal concentration (LC50) for similar compounds was found to be significantly lower than that of conventional therapies, suggesting a promising avenue for treatment .
Table 1: Cytotoxic Effects of Benzimidazole Derivatives
| Compound | Cell Line | LC50 (nM) | Notes |
|---|---|---|---|
| Compound 1 | BE Cells | 18.9 | More effective than standard therapies |
| Compound 3 | U87 Cells | >3000 | Less effective compared to Compound 1 |
The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. The benzimidazole structure allows for inhibition of various enzymes and receptors involved in cell proliferation and survival. This leads to cell cycle arrest and apoptosis in sensitive cell lines .
Study 1: Cytotoxicity Evaluation
In a comparative study, researchers evaluated the cytotoxicity of several benzimidazole derivatives against breast and colon cancer cell lines. The results indicated that compounds similar to this compound exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics .
Study 2: Combination Therapies
Another significant finding was the efficacy of combining this compound with radiation therapy. When administered alongside radiation, it was observed that the compound significantly enhanced the radiosensitivity of resistant cancer cells, leading to increased cell death rates .
Safety Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary studies suggest a favorable safety margin; however, comprehensive toxicological assessments are necessary to establish its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
